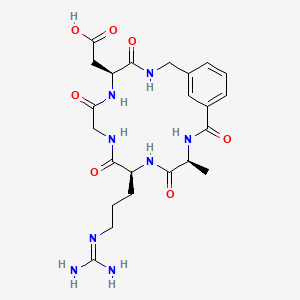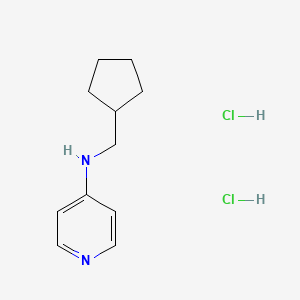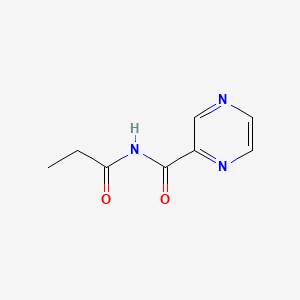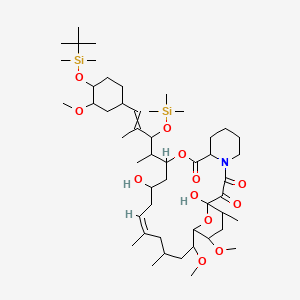
23-Hydroxy-33-O-tert-butyldimethylsilyloxy-27-O-trimethylsilyl-iso-FK-506
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of 23-Hydroxy-33-O-tert-butyldimethylsilyloxy-27-O-trimethylsilyl-iso-FK-506 involves several steps, starting from the parent compound FK-506. The key steps include:
Protection of Hydroxyl Groups: The hydroxyl groups on FK-506 are protected using tert-butyldimethylsilyl chloride and trimethylsilyl chloride in the presence of a base such as imidazole.
Hydroxylation: The protected FK-506 undergoes hydroxylation at the 23rd position using a suitable oxidizing agent.
Purification: The final product is purified using chromatographic techniques to obtain this compound in high purity.
Analyse Chemischer Reaktionen
23-Hydroxy-33-O-tert-butyldimethylsilyloxy-27-O-trimethylsilyl-iso-FK-506 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the oxidation state of specific functional groups.
Substitution: The silyl groups can be substituted with other protective groups or functional groups using nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
23-Hydroxy-33-O-tert-butyldimethylsilyloxy-27-O-trimethylsilyl-iso-FK-506 has several scientific research applications:
Immunology: It is used to study the mechanisms of immunosuppression and to develop new immunosuppressive therapies.
Pharmacology: Researchers use this compound to investigate the pharmacokinetics and pharmacodynamics of FK-506 derivatives.
Medicinal Chemistry: It serves as a model compound for designing new drugs with improved stability and efficacy.
Biochemistry: The compound is used in studies of protein-ligand interactions and enzyme inhibition.
Wirkmechanismus
The mechanism of action of 23-Hydroxy-33-O-tert-butyldimethylsilyloxy-27-O-trimethylsilyl-iso-FK-506 is similar to that of FK-506. It binds to the immunophilin FKBP12, forming a complex that inhibits the activity of calcineurin. This inhibition prevents the dephosphorylation and activation of the nuclear factor of activated T-cells (NF-AT), thereby suppressing the transcription of interleukin-2 and other cytokines essential for T-cell activation and proliferation.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 23-Hydroxy-33-O-tert-butyldimethylsilyloxy-27-O-trimethylsilyl-iso-FK-506 include other derivatives of FK-506, such as:
33-O-tert-Butyldimethylsilyloxy-FK-506: Lacks the hydroxylation at the 23rd position.
27-O-Trimethylsilyl-FK-506: Lacks the tert-butyldimethylsilyloxy group at the 33rd position.
FK-506 (Tacrolimus): The parent compound without any silyl modifications.
The uniqueness of this compound lies in its enhanced stability and solubility due to the presence of multiple silyl groups, making it a valuable tool for research applications.
Eigenschaften
IUPAC Name |
(16Z)-12-[5-[4-[tert-butyl(dimethyl)silyl]oxy-3-methoxycyclohexyl]-4-methyl-3-trimethylsilyloxypent-4-en-2-yl]-1,14-dihydroxy-21,23-dimethoxy-17,19,25-trimethyl-11,26-dioxa-4-azatricyclo[20.3.1.04,9]hexacos-16-ene-2,3,10-trione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C50H89NO12Si2/c1-31-20-22-37(52)30-40(35(5)44(63-64(12,13)14)33(3)27-36-21-23-39(41(29-36)57-9)62-65(15,16)49(6,7)8)60-48(55)38-19-17-18-24-51(38)47(54)46(53)50(56)34(4)28-43(59-11)45(61-50)42(58-10)26-32(2)25-31/h20,27,32,34-45,52,56H,17-19,21-26,28-30H2,1-16H3/b31-20-,33-27? |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZSLPFGJFXLWTP-DNDAFEBMSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C2C(CC(C(O2)(C(=O)C(=O)N3CCCCC3C(=O)OC(CC(CC=C(C1)C)O)C(C)C(C(=CC4CCC(C(C4)OC)O[Si](C)(C)C(C)(C)C)C)O[Si](C)(C)C)O)C)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CC(C2C(CC(C(O2)(C(=O)C(=O)N3CCCCC3C(=O)OC(CC(C/C=C(\C1)/C)O)C(C)C(C(=CC4CCC(C(C4)OC)O[Si](C)(C)C(C)(C)C)C)O[Si](C)(C)C)O)C)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C50H89NO12Si2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
952.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Propanoic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-3-hydroxy- (9CI)](/img/new.no-structure.jpg)

![1-Boc-3-[(dimethylamino)methyl]-7-azaindole](/img/structure/B583041.png)
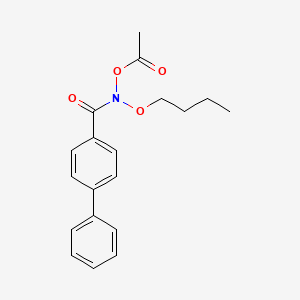
![N-[(1Z)-3-Oxo-1-buten-1-yl]acetamide](/img/structure/B583046.png)
